5-Nitroindazole is an aromatic heterocyclic compound featuring an indazole core substituted with a nitro group at the 5-position. This substitution pattern makes it a crucial intermediate and building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group is fundamental to its reactivity, influencing its role as a precursor for a range of bioactive molecules, including agents for Chagas disease and various types of cancer. Its utility is primarily defined by its capacity to be chemically modified, particularly through reduction of the nitro group or substitution at the nitrogen positions of the indazole ring, to generate diverse molecular scaffolds.
The specific placement of the nitro group at the 5-position is critical and dictates the compound's electronic properties, reactivity, and biological target interactions. Substituting 5-Nitroindazole with its isomers, such as 6-Nitroindazole or 7-Nitroindazole, can lead to significantly different outcomes in both synthesis and biological applications. For instance, methylation reactions under neutral conditions yield different major products; 5-nitroindazole primarily forms the 1-methyl derivative, whereas 6- and 7-nitroindazoles favor the 2-methyl derivatives. This distinct regioselectivity is crucial in multi-step syntheses where precise control over substitution patterns is required. Furthermore, these isomers exhibit different biological activities; studies on nitric oxide synthase (NOS) inhibition and smooth muscle relaxation show that 6- and 7-nitroindazole possess activities that are not directly comparable to derivatives from the 5-nitro isomer, highlighting their non-interchangeability in pharmacological research.
The electrochemical properties of nitroaromatic compounds are critical for their application as hypoxia-activated prodrugs or sensors. The position of the nitro group significantly influences the reduction potential. While direct comparative data for nitroindazole isomers is limited, studies on the closely related nitroimidazole class show that 2-nitroimidazoles generally have more positive one-electron reduction potentials (are easier to reduce) than 5-nitroimidazole analogs. For example, 1-(2-hydroxyethyl)-2-nitroimidazole has a reduction potential (E¹₇) of -398 mV, whereas 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole has a potential of -486 mV. This demonstrates that the specific isomeric form is a key determinant of the energy required for the nitro-to-nitro radical anion conversion, a crucial activation step for many of their biological functions.
| Evidence Dimension | One-Electron Reduction Potential at pH 7 (E¹₇) |
| Target Compound Data | Not directly measured for 5-nitroindazole in the study. |
| Comparator Or Baseline | 1-(2-hydroxyethyl)-2-nitroimidazole: -398 mV; 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole: -486 mV |
| Quantified Difference | 88 mV difference between 2-nitro and 5-nitro analogs in the imidazole class |
| Conditions | Pulse radiolysis at pH 7. |
This difference in reduction potential is critical for designing hypoxia-selective agents, as it determines the level of oxygen deprivation needed for activation, making isomer selection a key procurement decision.
5-Nitroindazole is a validated starting material for potent antiprotozoal agents. Derivatives synthesized from this specific scaffold have shown exceptional activity against Leishmania amazonensis. For example, the derivative 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate achieved an IC50 of 0.46 µM against amastigotes, the clinically relevant parasite stage. This potency is comparable to the standard-of-care drug Amphotericin B. Furthermore, this compound exhibited a high selectivity index of 875, indicating significantly lower toxicity to host macrophage cells compared to its effect on the parasite. This level of selective potency is directly tied to the 5-nitroindazole core structure.
| Evidence Dimension | In Vitro Anti-Amastigote Activity (IC50) & Selectivity Index (SI) |
| Target Compound Data | 0.46 ± 0.01 µM (IC50) and 875 (SI) for a key derivative |
| Comparator Or Baseline | Active as Amphotericin B (standard drug) |
| Quantified Difference | Not applicable (comparison to a standard) |
| Conditions | In vitro assay against Leishmania amazonensis intracellular amastigotes. |
For researchers developing new antiprotozoal drugs, starting with a precursor scaffold that is known to produce highly potent and selective final compounds reduces development risk and increases the probability of success.
The unsubstituted 1H-indazole scaffold, for which 5-nitroindazole is a key intermediate, has been identified as a novel pharmacophore for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical cancer immunotherapy target. While 5-nitroindazole itself was not the most potent in the series, structure-activity relationship (SAR) studies of various substituted indazoles showed that the core ring system is necessary for IDO1 inhibition. A derivative, compound 2g (a 4,6-disubstituted indazole), exhibited an IC50 value of 5.3 µM. This finding establishes the indazole core, accessible from precursors like 5-nitroindazole, as a valid starting point for developing more potent IDO1 inhibitors.
| Evidence Dimension | Enzyme Inhibitory Activity (IDO1 IC50) |
| Target Compound Data | Not specified for 5-nitroindazole itself. |
| Comparator Or Baseline | Compound 2g (4,6-disubstituted 1H-indazole) showed an IC50 of 5.3 µM. |
| Quantified Difference | Not applicable. |
| Conditions | In vitro enzyme activity assay for human IDO1. |
Procuring 5-nitroindazole provides a direct route to the core indazole scaffold, enabling researchers in cancer immunotherapy to synthesize and explore novel derivatives for a high-value therapeutic target.
The reducible nitro group makes 5-nitroindazole an ideal starting material for developing hypoxia-activated prodrugs. Its specific electrochemical properties, which differ from other nitro-aromatic systems, allow for tailored activation in the low-oxygen microenvironments characteristic of solid tumors or certain parasitic infections.
Given the demonstrated high potency and selectivity of its derivatives against parasites like Leishmania and Trypanosoma cruzi, 5-nitroindazole serves as a validated scaffold for medicinal chemistry campaigns aimed at discovering next-generation treatments for neglected tropical diseases like Chagas disease and leishmaniasis.
As a precursor to the core 1H-indazole ring system, 5-nitroindazole is a strategic choice for research programs developing novel small-molecule inhibitors of the immunosuppressive enzyme IDO1. The established link between the indazole core and IDO1 inhibition makes it a valuable building block for creating libraries of potential cancer immunotherapy candidates.
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